4/',6-Diamino-5-hydroxyflavone
Description
4',6-Diamino-5-hydroxyflavone is a synthetic flavonoid derivative characterized by the presence of amino (-NH₂) groups at the 4' and 6 positions and a hydroxyl (-OH) group at the 5 position of the flavone backbone. Flavonoids are widely studied for their biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Properties
CAS No. |
199460-13-4 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
6-amino-2-(4-aminophenyl)-5-hydroxychromen-4-one |
InChI |
InChI=1S/C15H12N2O3/c16-9-3-1-8(2-4-9)13-7-11(18)14-12(20-13)6-5-10(17)15(14)19/h1-7,19H,16-17H2 |
InChI Key |
WICZCOUMEPIGLY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3O)N)N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3O)N)N |
Synonyms |
4H-1-Benzopyran-4-one,6-amino-2-(4-aminophenyl)-5-hydroxy-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,6-Diamino-5-hydroxyflavone typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a flavone derivative, followed by reduction to introduce the amino groups. The hydroxyl group can be introduced through selective hydroxylation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of 4’,6-Diamino-5-hydroxyflavone may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents. The goal is to develop an efficient, cost-effective, and scalable process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4’,6-Diamino-5-hydroxyflavone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield diamino derivatives.
Scientific Research Applications
4’,6-Diamino-5-hydroxyflavone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’,6-Diamino-5-hydroxyflavone involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammation and cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Flavonoids
The provided evidence includes analogs with structural similarities but distinct functional groups. Key comparisons are outlined below:
Table 1: Structural Comparison of Flavonoid Derivatives
Key Differences and Implications
Substituent Effects: Amino vs. Methoxy/Hydroxyl Groups: Unlike 4',6-Diamino-5-hydroxyflavone, most analogs in the evidence feature methoxy (-OCH₃) or hydroxyl (-OH) groups. Flavone vs.
Biological Activity: Antioxidant Capacity: 4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone (CAS 83133-17-9) demonstrates potent radical scavenging due to multiple hydroxyl groups . Pharmacokinetics: 3',5-Dihydroxy-4',6,7-trimethoxyflavanone (CAS 90850-99-0) has been studied for its solubility in DMSO (≥50 mg/mL), suggesting better bioavailability than hydroxyl-dominant derivatives .
Analytical Utility: 4',5-Dihydroxyflavone (CAS 6665-67-4) is used as an HPLC standard due to its stability and defined UV-Vis absorption profile . The absence of amino groups in this compound simplifies chromatographic separation compared to 4',6-Diamino-5-hydroxyflavone.
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